3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Key structural features include:
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O4S/c1-3-36-23-13-10-18(16-24(23)37-4-2)14-15-29-25-21-17-19(28)11-12-22(21)33-26(30-25)27(31-32-33)38(34,35)20-8-6-5-7-9-20/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDNVPROSJDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, synthesis strategies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 495.94 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity Tests : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines including HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The IC50 values were reported to be in the micromolar range, indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 4.47 |
| MCF-7 | 7.55 |
| HepG2 | 4.04 |
These values suggest that the compound may act as a multi-target inhibitor affecting various pathways involved in cancer progression.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key kinases such as EGFR and VEGFR-2, which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the Triazole Ring : Utilizing click chemistry to link azides and alkynes.
- Quinazoline Derivative Formation : Modifying existing quinazoline structures to incorporate the benzenesulfonyl and chlorinated groups.
This synthetic pathway allows for the efficient production of the compound while maintaining high purity levels (usually above 95%) .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Anticancer Properties : A study published in 2023 reported that derivatives similar to this compound exhibited potent anticancer activity against multiple cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Multi-target Inhibition Profile : Another research indicated that specific analogs showed inhibition against Hsp90 and Topoisomerase-2, suggesting a broad-spectrum mechanism that could be beneficial in overcoming drug resistance .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl vs. Benzenesulfonyl () : The trifluoromethyl group in CM907403 increases lipophilicity (logP +0.4 vs. target compound) but reduces hydrogen-bonding capacity compared to benzenesulfonyl. This may result in altered target selectivity (e.g., preference for hydrophobic enzyme pockets) .
- Diethoxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
